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Compound of Interest

Compound Name: N-(2-Succinyl) Fluvoxamine
CAS No.: 259526-43-7
Cat. No.: B1141077
Get Quote
. J

Target Identity: Fluvoxamine Impurity C & Immunogenic
Haptens

Executive Summary & Chemical Distinction

Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.

This technical guide details the synthesis pathways for N-(2-Succinyl) Fluvoxamine, a critical

structural motif with dual significance in pharmaceutical development. It exists in two distinct
chemical forms, often confused due to nomenclature overlap:

o The Pharmacopeial Impurity (Impurity C): A Michael addition product formed between
Fluvoxamine and Maleic Acid. This is the primary "N-(2-Succinyl)" derivative monitored in QC
(CAS: 259526-43-7).[1]

e The Immunogenic Hapten (Succinamic Acid Derivative): An amide conjugate formed via
reaction with Succinic Anhydride, used to generate antibodies for ELISA/RIA assays.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1141077#bc-rfq
https://www.benchchem.com/product/b1141077/docs?utm_src=pdf-body#advanced-synthesis-guide-n-2-succinyl-fluvoxamine-derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Succinyl_-Fluvoxamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Critical Editorial Note: This guide prioritizes the synthesis of Impurity C (the Michael Adduct) as

it is the standard regulatory target, but also provides the pathway for the Amide Hapten to

ensure researchers choose the correct route for their specific application (Analytical Standard

vSs. Bioconjugate).

Chemical Identity & Mechanistic Pathways
The "Succinyl" Ambiguity

The term "Succinyl" typically implies an acyl group (

) derived from succinic acid. However, in the context of Fluvoxamine Maleate impurities, it
refers to the succinic acid backbone attached via an amine linkage (Aspartic acid derivative).

Target A: Impurity C

Target B: Hapten

Feature )
(Standard) (Conjugate)
2-[[2-[[[(E)-5-methoxy-1-[4- 4-[[2-[[[(E)-5-methoxy-1-[4-
(trifluoromethyl)phenyllpentylid  (trifluoromethyl)phenyl]pentylid

IUPAC Name . . . .
ene]amino]oxylethyllamino]lbut  ene]amino]oxy]ethyllamino]-4-
anedioic acid oxobutanoic acid

) Amine (Secondary amine, C-N ] )
Linkage Type Amide (Amide bond, C(O)-N)

bond)

Formation Mechanism

Aza-Michael Addition (Amine +
Alkene)

Nucleophilic Acyl Substitution
(Amine + Anhydride)

Reagents

Fluvoxamine Base + Maleic
Acid

Fluvoxamine Base + Succinic
Anhydride

Stability

High (Stable C-N bond)

Moderate (Amide hydrolysis

possible)

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways from the common precursor,

Fluvoxamine Free Base.
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Pathway Key

Antibody Development

Standard QC Target

Target A: N-(2-Succinyl) Fluvoxamine
(Impurity C / Michael Adduct)
CAS: 259526-43-7

Pathway 1: Aza-Michael Addition
(Reflux, Protic Solvent)

Fluvoxamine Free Base

(Primary Amine) Pathway 2: Acylation
(Base, Aprotic Solvent)

Target B: Fluvoxamine Succinamic Acid
(Immunogen Hapten / Amide)

Succinic Anhydride
(Acylating Agent)

Click to download full resolution via product page

Caption: Divergent synthesis pathways for Fluvoxamine derivatives. Pathway 1 yields the
Pharmacopeial Impurity C; Pathway 2 yields the ELISA Hapten.

Experimental Protocols
Pre-requisite: Isolation of Fluvoxamine Free Base

Most commercial sources supply Fluvoxamine as the Maleate salt. You must liberate the free
base to perform either synthesis effectively.

¢ Dissolution: Dissolve 1.0 g Fluvoxamine Maleate in 20 mL deionized water.

« Basification: Add 10% NaOH solution dropwise until pH reaches 10-11. The solution will
become cloudy as the free base precipitates/oils out.

o Extraction: Extract 3x with 15 mL Dichloromethane (DCM) or Ethyl Acetate.

» Drying: Wash combined organics with brine, dry over anhydrous
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, and concentrate in vacuo to yield Fluvoxamine Free Base (pale yellow oil).

Protocol A: Synthesis of Impurity C (Michael Adduct)

Objective: Synthesize the analytical standard for Fluvoxamine Impurity C (CAS 259526-43-7).
Mechanism: Thermally driven Aza-Michael addition of the primary amine to the electron-
deficient alkene of maleic acid.

Materials:

¢ Fluvoxamine Free Base (1.0 eq)

e Maleic Acid (1.5 eq)

o Solvent: Water/Ethanol (1:1 v/v) or neat water (process mimicry).
Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask, dissolve Fluvoxamine Free Base (318 mg, 1.0
mmol) in 5 mL of 50% aqueous ethanol.

» Reagent Addition: Add Maleic Acid (174 mg, 1.5 mmol). The solution will initially form the
salt.

e Thermal Induction: Heat the mixture to reflux (approx. 80°C) for 24—48 hours.

o Note: Standard salt formation occurs at mild temps (<50°C). High heat and extended time
are required to drive the Michael addition to the impurity.

e Monitoring: Monitor via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient). Look for
the emergence of a peak with RRT ~0.8-0.9 relative to Fluvoxamine.

o Workup:
o Cool reaction to room temperature.[2][3]

o Adjust pH to ~5.0 with dilute NaOH (to maximize zwitterionic form precipitation) or
evaporate solvent directly.
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 Purification (Critical):

o Flash Chromatography: Use a C18 reverse-phase column. Elute with Water (0.1% Formic
Acid) / Acetonitrile gradient. The Michael adduct is more polar than the parent drug.

o Recrystallization: Triturate the crude residue with cold acetonitrile or acetone to precipitate
the zwitterionic product.

Validation Criteria:
e MS (ESI+): m/z 435.4 [M+H]+.

e 1H NMR: Loss of maleic acid alkene protons (singlet at ~6.2 ppm disappears/shifts) and
appearance of succinyl methylene protons (multiplets at ~2.5-3.0 ppm).

Protocol B: Synthesis of Fluvoxamine-Succinyl Amide
(Hapten)

Objective: Create an immunogen for antibody production. Mechanism: Nucleophilic attack on
succinic anhydride ring.

Materials:

Fluvoxamine Free Base (1.0 eq)

Succinic Anhydride (1.2 eq)

Triethylamine (TEA) (1.5 eq)

Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:

o Setup: Dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) and TEA (210 uL, 1.5 mmol) in
10 mL anhydrous DCM under Nitrogen atmosphere.

e Addition: Add Succinic Anhydride (120 mg, 1.2 mmol) in one portion.
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e Reaction: Stir at room temperature for 4—6 hours.

e Workup:

o Dilute with 20 mL DCM.

o Wash with 0.1 M HCI (to remove unreacted amine and TEA).

o Wash with Water.[4]

o Dry organic layer (

) and concentrate.

o Result: Off-white solid/foam.[5] This intermediate has a free carboxylic acid ready for

conjugation (e.g., via EDC/NHS) to carrier proteins like BSA or KLH.

Analytical Data Summary

Impurity C (Michael

Parameter Hapten (Amide)
Adduct)

Molecular Formula

Molecular Weight 434.41 g/mol 418.39 g/mol

Methine CH at ~3.8 ppm (C-N
Key NMR Signal attachment point on succinyl

chain)

Amide NH (broad singlet,

exchangeable)

I

Moderate in organics; soluble

in base

Experimental Workflow Diagram
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Phase 1: Precursor Preparation

Start: Fluvoxamine Maleate Salt

Freebasing: NaOH / DCM Extraction

l

Fluvoxamine Free Base (Oil)

Phase 2: Divergent Synthesis

Target Selection

For QC Standard or Immunogen

Path A: Impurity C Synthesis Path B: Hapten Synthesis
+ Maleic Acid (1.5 eq) + Succinic Anhydride (1.2 eq)
Reflux in EtOH/H20, 48h DCM, TEA, RT, 4h

'

Crude Michael Adduct

(Zwitterion) Crude Amide
Purification: Prep-HPLC (C18) Purification: Acid/Base Extraction
Mobile Phase: H2O/ACN + Formic Acid or Flash Chromatography

Final: N-(2-Succinyl) Fluvoxamine Final: Fluvoxamine Succinamic Acid

(Impurity C) (Bioconjugate Precursor)

Click to download full resolution via product page

Caption: Operational workflow for the synthesis and purification of Fluvoxamine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(2-Succinyl) Fluvoxamine | C19H25F3N206 | CID 71433821 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Fluvoxamine Maleate [drugfuture.com]

3. Unfolding Protein-Based Hapten Coupling via Thiol-Maleimide Click Chemistry: Enhanced
Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and
MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

4. Fluvoxamine maleate synthesis - chemicalbook [chemicalbook.com]

5. allmpus.com [allmpus.com]

6. Blog Details [chemicea.com]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://chemicea.com/blog-details/fluvoxamine-Impurities
https://www.benchchem.com/product/b1141077/docs?utm_src=pdf-body#advanced-synthesis-guide-n-2-succinyl-fluvoxamine-derivatives
https://www.benchchem.com/product/b1141077/docs?utm_src=pdf-body#advanced-synthesis-guide-n-2-succinyl-fluvoxamine-derivatives
https://www.benchchem.com/product/b1141077/docs?utm_src=pdf-body#advanced-synthesis-guide-n-2-succinyl-fluvoxamine-derivatives
https://clearsynth.com/product/n-nitroso-fluvoxamine-maleate-ep-impurity-c
https://www.benchchem.com/product/b1141077/docs?utm_src=pdf-body#advanced-synthesis-guide-n-2-succinyl-fluvoxamine-derivatives
https://www.benchchem.com/product/b1141077?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Succinyl_-Fluvoxamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Succinyl_-Fluvoxamine
https://www.drugfuture.com/pharmacopoeia/usp32/pub/data/v32270/usp32nf27s0_m34231.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013800/
https://www.chemicalbook.com/synthesis/fluvoxamine-maleate.htm
https://www.allmpus.com/fluvoxamine-ep-impurity-c-n-2-succinyl-fluvoxamine
https://chemicea.com/blog-details/fluvoxamine-Impurities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 7. clearsynth.com [clearsynth.com]

» To cite this document: BenchChem. [Advanced Synthesis Guide: N-(2-Succinyl)
Fluvoxamine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141077/docs#advanced-synthesis-guide-n-2-
succinyl-fluvoxamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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